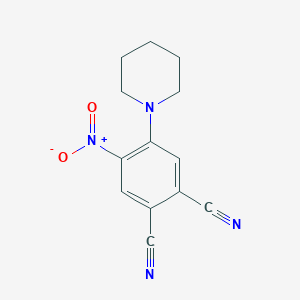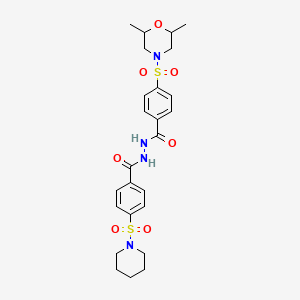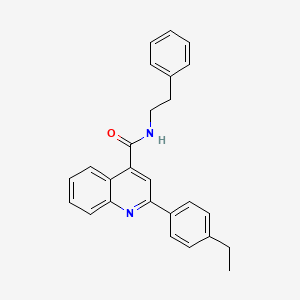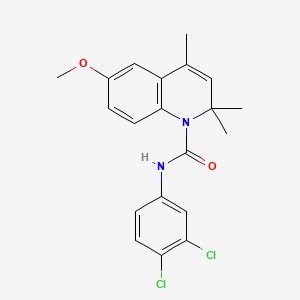![molecular formula C21H23N3O B11662108 (4E)-4-[4-(diethylamino)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11662108.png)
(4E)-4-[4-(diethylamino)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-4-[4-(dietilamino)bencilideno]-5-metil-2-fenil-2,4-dihidro-3H-pirazol-3-ona es un complejo compuesto orgánico conocido por su estructura química y propiedades únicas. Este compuesto pertenece a la clase de las pirazolonas, que se caracterizan por un anillo de pirazol fusionado con un grupo cetona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (4E)-4-[4-(dietilamino)bencilideno]-5-metil-2-fenil-2,4-dihidro-3H-pirazol-3-ona generalmente implica un proceso de varios pasos. Un método común incluye la condensación de 4-(dietilamino)benzaldehído con 5-metil-2-fenil-2,4-dihidro-3H-pirazol-3-ona en condiciones básicas. La reacción generalmente se lleva a cabo en presencia de una base como hidróxido de sodio o carbonato de potasio, y la mezcla se refluja en un solvente adecuado como etanol o metanol.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso. Además, se emplean técnicas de purificación como la recristalización o la cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
(4E)-4-[4-(dietilamino)bencilideno]-5-metil-2-fenil-2,4-dihidro-3H-pirazol-3-ona sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, lo que da como resultado la reducción de la porción bencilideno.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo dietilamino, utilizando reactivos como haluros de alquilo o cloruros de acilo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Haluros de alquilo en presencia de una base como hidróxido de sodio.
Principales productos formados
Oxidación: Ácidos carboxílicos o cetonas correspondientes.
Reducción: Derivados de bencilideno reducidos.
Sustitución: Pirazolonas sustituidas con varios grupos funcionales.
Aplicaciones Científicas De Investigación
(4E)-4-[4-(dietilamino)bencilideno]-5-metil-2-fenil-2,4-dihidro-3H-pirazol-3-ona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como material de partida para la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de (4E)-4-[4-(dietilamino)bencilideno]-5-metil-2-fenil-2,4-dihidro-3H-pirazol-3-ona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede interactuar con enzimas y receptores, lo que lleva a la modulación de varios procesos bioquímicos. Por ejemplo, su posible actividad anticancerígena puede implicar la inhibición de enzimas específicas involucradas en la proliferación y supervivencia celular.
Comparación Con Compuestos Similares
Compuestos similares
- (4E)-4-[4-(dimetilamino)bencilideno]-5-metil-2-fenil-2,4-dihidro-3H-pirazol-3-ona
- (4E)-4-[4-(metoxi)bencilideno]-5-metil-2-fenil-2,4-dihidro-3H-pirazol-3-ona
Singularidad
En comparación con compuestos similares, (4E)-4-[4-(dietilamino)bencilideno]-5-metil-2-fenil-2,4-dihidro-3H-pirazol-3-ona exhibe una reactividad química única debido a la presencia del grupo dietilamino.
Propiedades
Fórmula molecular |
C21H23N3O |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
(4E)-4-[[4-(diethylamino)phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C21H23N3O/c1-4-23(5-2)18-13-11-17(12-14-18)15-20-16(3)22-24(21(20)25)19-9-7-6-8-10-19/h6-15H,4-5H2,1-3H3/b20-15+ |
Clave InChI |
LAIQSHPBBDZDBR-HMMYKYKNSA-N |
SMILES isomérico |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 2,4-dinitrobenzoate](/img/structure/B11662028.png)
![5-amino-3-{(Z)-1-cyano-2-[5-(2-fluorophenyl)furan-2-yl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11662032.png)
![4-(4-{[2-(4-bromo-3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenoxy)benzoic acid](/img/structure/B11662037.png)
![Methyl 6-tert-butyl-2-{[(3-fluorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11662038.png)


![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11662046.png)
![1-(4-fluorophenyl)-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B11662049.png)
![N'-[(Z)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide](/img/structure/B11662056.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11662069.png)

![methyl 2-{[(4-methyl-3-nitrophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11662080.png)

